tert-Butyl (2,2-difluorocyclohexyl)carbamate

Description

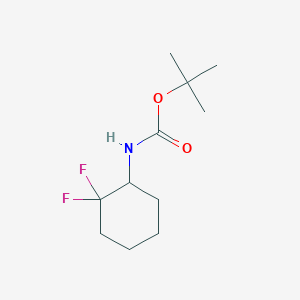

tert-Butyl (2,2-difluorocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring with two fluorine atoms at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Boc-protected carbamates are widely used to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions . The 2,2-difluorocyclohexyl moiety may confer unique steric and electronic properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H19F2NO2 |

|---|---|

Molecular Weight |

235.27 g/mol |

IUPAC Name |

tert-butyl N-(2,2-difluorocyclohexyl)carbamate |

InChI |

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-6-4-5-7-11(8,12)13/h8H,4-7H2,1-3H3,(H,14,15) |

InChI Key |

IDYCBSJTJKHNRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,2-difluorocyclohexyl)carbamate typically involves the reaction of 2,2-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,2-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H20F2N2O2

- Molecular Weight : 250.29 g/mol

- IUPAC Name : tert-butyl ((1S,2S)-2-amino-3,3-difluorocyclohexyl)carbamate

The unique structural features of tert-butyl (2,2-difluorocyclohexyl)carbamate, particularly the difluoro substituents and the carbamate functional group, contribute to its reactivity and biological activity. The difluoro groups enhance its binding affinity to biological targets, making it a valuable candidate in drug design and development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for the preparation of more complex molecules. Some notable applications include:

- Synthesis of Carbamate Derivatives : It is used in the synthesis of various carbamate derivatives that have potential pharmaceutical applications.

- Formation of Biologically Active Compounds : The compound can be utilized to create derivatives that exhibit anti-inflammatory and analgesic properties .

Medicinal Chemistry

The compound has been investigated for its therapeutic potential due to its structural characteristics. Key applications include:

- Biochemical Probes : It is explored as a biochemical probe to study enzyme interactions and receptor binding mechanisms.

- Drug Development : Preliminary studies suggest that it may modulate specific biological pathways, making it a candidate for developing new drugs targeting inflammatory diseases .

Materials Science

In industrial applications, this compound is used in the production of advanced materials due to its stability and reactivity:

- Polymer Production : The compound can be incorporated into polymer matrices to enhance material properties.

- Advanced Coatings : Its unique chemical structure allows for the formulation of coatings with improved durability and resistance to environmental factors .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of carbamate derivatives synthesized from this compound using a carrageenan-induced rat paw edema model. Results showed significant inhibition of inflammation markers such as TNF-alpha and myeloperoxidase activity compared to control groups .

| Compound | Inhibition (%) | Time (hours) |

|---|---|---|

| Control | 0 | - |

| Compound A | 54.239 | 9 |

| Compound B | 39.021 | 12 |

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed enhanced binding affinity due to the difluoro groups. These studies are crucial for understanding how modifications affect pharmacological properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclohexyl Carbamates

Fluorine substituents significantly alter molecular properties. For example:

- tert-Butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2) shares a monofluoro-substituted cyclohexane ring. Fluorine’s electronegativity enhances stability against oxidation and metabolic degradation compared to non-fluorinated analogs. This compound is used in drug discovery for optimizing pharmacokinetics .

- tert-Butyl (2-amino-5-fluorophenyl)carbamate () incorporates an aromatic fluorine, demonstrating how fluorine’s position (aliphatic vs. aromatic) affects electronic delocalization and intermolecular interactions.

Hydroxycyclohexyl Carbamates

Hydroxyl groups introduce polarity and hydrogen-bonding capacity:

- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2) is a diastereomer with a hydroxyl group, increasing solubility in polar solvents. Such derivatives are intermediates in chiral synthesis but may require protection to prevent undesired side reactions .

- tert-Butyl (2-hydroxycyclohexyl)carbamate (CAS 477584-30-8) shows structural similarity (0.98 Tanimoto index) to fluorinated analogs, but the hydroxyl group reduces lipophilicity (logP ~1.5 vs. ~2.8 for fluorinated derivatives) .

Alkyl- and Aryl-Substituted Carbamates

Alkyl/aryl groups modulate steric bulk and lipophilicity:

- tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS 939760-49-3) includes a chlorophenyl group, enabling π-π stacking interactions in target binding. Its purity (95%) and molecular weight (270.8 g/mol) make it suitable for high-yield coupling reactions .

PEG-Modified Carbamates

Polyethylene glycol (PEG) chains improve aqueous solubility:

- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS 139115-92-7) contains a triethylene glycol chain, reducing aggregation in bioconjugates. Such derivatives are critical in prodrug design and nanoparticle functionalization .

Amino-Functionalized Carbamates

Amino groups enable further derivatization:

- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS 365998-36-3) integrates a dimethylamino carbonyl group, enhancing binding to enzymatic targets (e.g., kinase inhibitors). Its synthesis involves advanced stereochemical control, highlighting the complexity of multi-functional carbamates .

Data Table: Key Structural Analogs and Properties

Biological Activity

tert-Butyl (2,2-difluorocyclohexyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 246.26 g/mol

This compound features a tert-butyl group and a cyclohexyl moiety with two fluorine substitutions, which may influence its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that the compound may act as an inhibitor for various enzymes, particularly proteases involved in viral replication and cellular signaling pathways.

- Antiviral Properties : Preliminary studies suggest that the compound exhibits antiviral activity against several viruses by disrupting their replication cycles.

- Impact on Cell Signaling Pathways : The compound has been shown to affect key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the table below:

| Activity | Details |

|---|---|

| Antiviral Activity | Inhibits replication of viruses such as HIV and influenza. |

| Enzyme Inhibition | Targets proteases including those from enteroviruses. |

| Cell Cycle Regulation | Modulates apoptosis and autophagy pathways. |

| Inflammatory Response | Influences JAK/STAT signaling pathways related to immune responses. |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the activity of enterovirus proteases with an IC value indicating significant potency against viral strains .

- Cellular Impact Studies : In vitro experiments revealed that treatment with this compound led to increased apoptosis in cancer cell lines, suggesting potential applications in oncology .

- Signaling Pathway Modulation : Research indicated that the compound could alter the activation states of key signaling proteins involved in cell survival and proliferation, offering insights into its role in managing diseases characterized by dysregulated cell growth .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing tert-Butyl (2,2-difluorocyclohexyl)carbamate?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example:

Stepwise Functionalization : React tert-butyl carbamate with difluorocyclohexyl precursors under anhydrous conditions.

Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate carbamate formation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product with >95% purity .

- Critical Parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric balance of amines and carbonyl precursors .

Q. How is the molecular structure of this compound validated?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : ¹⁹F NMR confirms difluoro substitution patterns (δ -110 to -120 ppm for CF₂ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₁₈F₂N₂O₂: 256.13 g/mol) .

- X-ray Crystallography : Resolves stereochemistry of the cyclohexyl ring and carbamate orientation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- First Aid : Immediate rinsing with water for skin/eye contact; consult SDS for specific antidotes .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved for this compound?

- Methodological Answer :

- Root-Cause Analysis :

Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., deprotected amines or hydrolyzed carbamates) .

Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize time and temperature .

- Comparative Synthesis : Cross-validate methods with analogous compounds (e.g., tert-butyl (difluoroethyl)carbamate derivatives) to identify systemic errors .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases) based on the carbamate’s electron-withdrawing CF₂ group .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine electronegativity) with bioactivity data from similar carbamates .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ≈ 2.5 suggests moderate blood-brain barrier penetration) .

Q. How does the difluorocyclohexyl moiety influence reaction selectivity in downstream modifications?

- Methodological Answer :

- Steric and Electronic Effects :

Steric Hindrance : The bulky cyclohexyl group directs electrophilic attacks to less hindered sites (e.g., carbamate oxygen vs. fluorine) .

Fluorine Effects : CF₂ enhances carbamate stability against hydrolysis but may reduce nucleophilicity in SN2 reactions .

- Case Study : Compare reactivity with non-fluorinated analogs (e.g., tert-butyl cyclohexylcarbamate) to isolate fluorine-specific outcomes .

Q. What strategies optimize the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–13) to identify instability thresholds .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to protect against oxidative or hydrolytic degradation .

- Solid-State Analysis : DSC/TGA identifies polymorphic forms with higher thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.